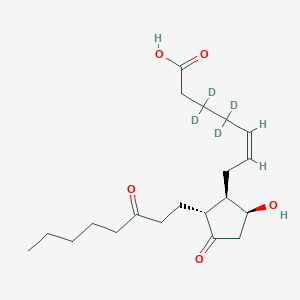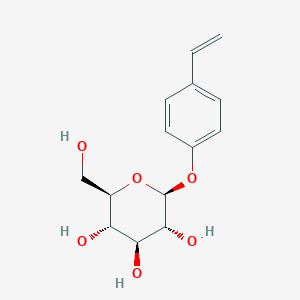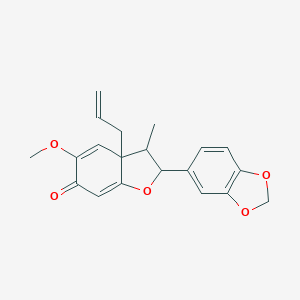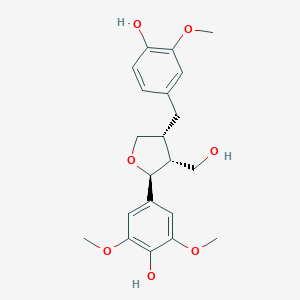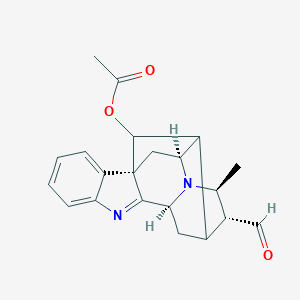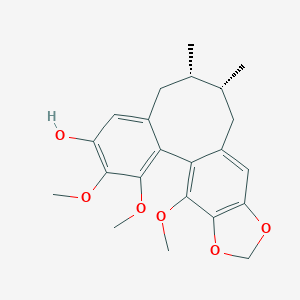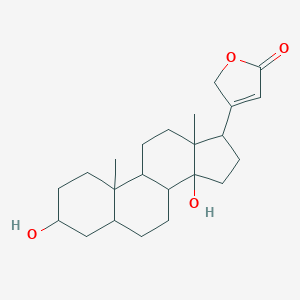
Uzarigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uzarigenin is a Na(+), K(+)-ATPase inhibitor and a potential anticancer drug . It is a component of Uzara, which has been used in traditional medicine to treat diarrheal disorders . This compound belongs to the natural product class of cardiac glycosides and can be obtained from the Uzara plant (Xysmalobium undulatum), which belongs to the milkweed family (Asclepiadoideae) .
Synthesis Analysis
The semisynthesis of this compound and its diastereoisomer allo-uzarigenin has been reported . This process involves nine and seven steps, respectively, starting from the broadly available epi-androsterone . Another synthesis of this compound has been reported from 3β-hydroxy-5α-pregn-16-en-20-one acetate .Chemical Reactions Analysis
The synthetic strategy for the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation is discussed . Additionally, the installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction with subsequent stereoselective hydrogenation of the C-16/C-17 double bond to exclusively give allo-uzarigenin .Wissenschaftliche Forschungsanwendungen
Medizinische Verwendung
Uzarigenin und sein Glykosid, Uzarin, gehören zur Klasse der natürlichen Herzglykoside und sind seit Jahrhunderten für ihre medizinische Verwendung bekannt . Sie können aus der Uzara-Pflanze (Xysmalobium undulatum) gewonnen werden, die zur Seidenpflanzenfamilie (Asclepiadoideae) gehört .
Behandlung verschiedener Beschwerden
In der afrikanischen Volksmedizin wurden die aus der Uzara-Wurzel isolierten Extrakte, die this compound enthalten, lange Zeit zur Behandlung von Wunden, Durchfall, Krämpfen, Menstruationsbeschwerden und Kopfschmerzen verwendet .
Kardiotonische Wirkung
Im Gegensatz zu anderen Herzglykosiden wie Digitoxin haben Uzara-Glykoside, zu denen auch this compound gehört, eine geringe kardiotonische Wirkung, wodurch eine Vergiftung unwahrscheinlicher ist .
Strukturelle Eigenschaften
This compound weist mehrere strukturelle Eigenschaften der Steroidklasse von Herzglykosiden auf, wie z. B. den β-orientierten ungesättigten Lactonring an C-17 und die β-Hydroxygruppe an C-14, was zu einer cis-Fusion der C/D-Ringe führt .
Stereoselektive Semisynthese
Forscher haben über die prägnante Semisynthese des natürlichen Cardenolids this compound und seines Diastereoisomers allo-Uzarigenin in neun bzw. sieben Schritten berichtet, ausgehend von dem allgemein verfügbaren epi-Androsteron
Safety and Hazards
Uzarigenin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Uzarigenin primarily targets the Na(+), K(+)-ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes.
Mode of Action
This compound acts as an inhibitor of Na(+), K(+)-ATPase . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to a range of downstream effects.
Result of Action
This compound has been found to exhibit antiproliferative activity . It has been shown to inhibit the proliferation of various cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells . .
Biochemische Analyse
Biochemical Properties
Uzarigenin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits several structural characteristics typical of cardiac glycosides, such as the β-orientated unsaturated lactone ring at C-17 and the β-hydroxy group at C-14 . These structural features facilitate its interaction with enzymes like Na+/K±ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This compound inhibits this enzyme, leading to an increase in intracellular sodium levels, which indirectly increases intracellular calcium levels through the sodium-calcium exchanger .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Na+/K±ATPase by this compound leads to an increase in intracellular calcium levels, which can enhance cardiac contractility. This property makes this compound a potential therapeutic agent for heart conditions . Additionally, this compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium and calcium levels . This increase in calcium levels can activate various signaling pathways, including those involved in cardiac muscle contraction and cell proliferation. This compound’s antiproliferative effects on cancer cells are thought to be mediated through the induction of apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of Na+/K±ATPase and persistent increases in intracellular calcium levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cardiac contractility without causing significant toxicity . At high doses, this compound can cause toxic effects, including arrhythmias and other cardiac dysfunctions . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while toxic effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . This compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific tissues . For example, this compound’s binding to plasma proteins can influence its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm, where it interacts with the Na+/K±ATPase enzyme on the cell membrane . This localization is crucial for its inhibitory effects on the enzyme and its subsequent impact on intracellular ion levels .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Uzarigenin involves several steps including protection of hydroxyl groups, formation of a double bond, and reduction of the ketone group.", "Starting Materials": [ "Kaurene", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Kaurene is treated with methanol and hydrogen chloride to form a methyl ether derivative.", "The methyl ether derivative is then treated with sodium hydroxide to form a diol intermediate.", "The diol intermediate is then treated with acetic anhydride to form an acetate derivative.", "The acetate derivative is then treated with sodium borohydride to reduce the ketone group and form a secondary alcohol.", "The secondary alcohol is then treated with hydrochloric acid to remove the protecting groups and form a double bond.", "The double bond is then reduced using sodium borohydride in the presence of sodium bicarbonate to form Uzarigenin." ] } | |
CAS-Nummer |
466-09-1 |
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15?,16?,17?,18?,19?,21-,22+,23-/m0/s1 |
InChI-Schlüssel |
XZTUSOXSLKTKJQ-BBSRAQKVSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1CCC3C2CC[C@]4([C@@]3(CCC4C5=CC(=O)OC5)O)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Aussehen |
Powder |
| 466-09-1 | |
Synonyme |
Digitoxigenin Uzarigenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




